PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a butyl and chloro group, and an acetate ester linked to a prop-2-en-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by cyclization.
Substitution Reactions:
Esterification: The final step involves the esterification of the chromen-2-one derivative with prop-2-en-1-yl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, chroman-2-one derivatives, and various substituted chromen-2-one compounds.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The butyl and chloro substituents enhance its binding affinity and specificity. The acetate ester group facilitates its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Allyl [(2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but lacks the butyl and chloro substituents.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a different core structure but shares the prop-2-en-1-yl group.
Uniqueness
PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the combination of its chromen-2-one core with butyl and chloro substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-3-5-6-12-8-17(20)24-15-10-16(14(19)9-13(12)15)23-11-18(21)22-7-4-2/h4,8-10H,2-3,5-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBLWKHSQSFLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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